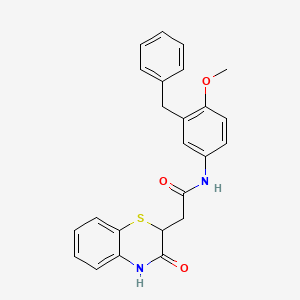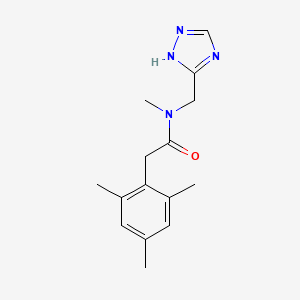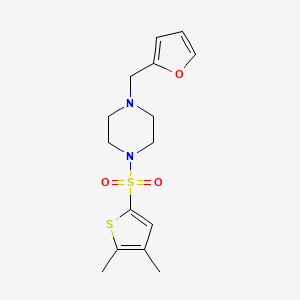![molecular formula C11H16N4O2S2 B7058709 4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7058709.png)
4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a sulfonamide group The compound also contains a 1,2,4-triazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of dimethyl groups at the 4 and 5 positions. The sulfonamide group is then introduced through sulfonation reactions. The final step involves the attachment of the 1,2,4-triazole moiety via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole moiety is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The sulfonamide group can interact with proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethylthiophene-2-sulfonamide: Lacks the triazole moiety, resulting in different biological activities.
N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide: Similar structure but without the dimethyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
The unique combination of the thiophene ring, dimethyl groups, sulfonamide, and triazole moiety in 4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2/c1-8-4-11(18-10(8)3)19(16,17)14-9(2)5-15-7-12-6-13-15/h4,6-7,9,14H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPGWMGTRDYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(C)CN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7058630.png)
![N-(2-phenylsulfanylphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7058634.png)

![1-N'-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide](/img/structure/B7058648.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B7058660.png)
![Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate](/img/structure/B7058666.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfonyl]-1-propan-2-ylimidazole](/img/structure/B7058670.png)
![1-[1-(2-Methylprop-2-enyl)piperidin-4-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7058672.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058673.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058684.png)
![8-methyl-N-[(4-methylsulfanyloxan-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7058689.png)
![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058691.png)


